6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione

Thymidine phosphorylase inhibition Angiogenesis suppression Nucleoside metabolism

6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 127829-66-7; molecular formula C5H6IN3O2; MW 267.03) is a dual-functionalized pyrimidinedione that combines a C5 iodine substituent with a C6 primary amino group on a 1-methyluracil scaffold. This substitution pattern places it at the intersection of two biologically relevant chemotypes: 5-halogenated uracils, long studied as thymidine phosphorylase (TP) inhibitors and radiosensitizers, and 6-aminouracils, which are established scaffolds for nucleic acid enzyme inhibition.

Molecular Formula C5H6IN3O2
Molecular Weight 267.02 g/mol
Cat. No. B11807407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC5H6IN3O2
Molecular Weight267.02 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)NC1=O)I)N
InChIInChI=1S/C5H6IN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11)
InChIKeyORXBRUBVVXEDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione: Core Identity and Comparator Landscape for Informed Procurement


6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 127829-66-7; molecular formula C5H6IN3O2; MW 267.03) is a dual-functionalized pyrimidinedione that combines a C5 iodine substituent with a C6 primary amino group on a 1-methyluracil scaffold . This substitution pattern places it at the intersection of two biologically relevant chemotypes: 5-halogenated uracils, long studied as thymidine phosphorylase (TP) inhibitors and radiosensitizers, and 6-aminouracils, which are established scaffolds for nucleic acid enzyme inhibition [1]. The closest structural analogs that a procurement scientist might consider as alternatives include 6-amino-1-methyluracil (CAS 2434-53-9; lacks C5 halogen), 5-iodo-1-methyluracil (CAS 45774-47-8; lacks C6 amino group), 5-iodo-6-methyluracil (CAS 1461-67-2; C6 methyl replaces amino), and 6-amino-5-bromouracil derivatives (lighter halogen). Each substitution change materially alters the compound's synthetic utility, biological target profile, and physicochemical properties, making direct interchange scientifically unsound.

Why 6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by In-Class Analogs Without Experimental Risk


The C5-iodo and C6-amino substituents on the 1-methyluracil core are not functionally redundant. Removal of the C5 iodine eliminates the heavy-atom effect essential for radiosensitization applications and abolishes the Sonogashira coupling handle required for generating 5-alkynyl derivative libraries [1]. Removal or replacement of the C6 amino group with methyl (as in 5-iodo-6-methyluracil) converts a hydrogen-bond donor into a hydrophobic moiety, altering both target binding at the enzyme active site and the compound's supramolecular assembly behavior [2]. Even halogen substitution (I → Br) is consequential: literature data on the nucleoside analogs show that 5-bromo-6-amino-2′-deoxyuridine inhibits thymidine phosphorylase with an IC50 of 1.3 μM, whereas the corresponding 5-iodo derivative yields an IC50 of 6.5 μM—a 5-fold difference that precludes assuming equipotency across halogens [3]. Each structural feature contributes independently and non-additively to the compound's overall profile, making generic substitution scientifically indefensible without experimental validation.

6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione: Quantified Differentiation Evidence Against Closest Analogs


Thymidine Phosphorylase Inhibition: 6-Amino Substitution Confers 2- to 9-Fold Enhancement Over Non-Aminated 5-Halogenouracils

6-Aminosubstituted derivatives of 5-halogenouracils (including 5-iodo) are powerful in vitro inhibitors of thymidine phosphorylase, with the 6-amino group enhancing inhibitory potency 2- to 9-fold relative to the corresponding non-aminated 5-halogenouracils [1][2]. In contrast, 6-hydrazino and 6-azido substitutions are significantly less active, demonstrating the specific requirement for the primary amino group at C6 for optimal enzyme engagement [1]. The target compound, bearing both the 5-iodo substituent and the 6-amino group, is predicted to occupy the enzyme active site through dual halogen and hydrogen-bond interactions unavailable to either 6-amino-1-methyluracil (lacking C5 halogen) or 5-iodo-1-methyluracil (lacking C6 amino group).

Thymidine phosphorylase inhibition Angiogenesis suppression Nucleoside metabolism

Synthetic Versatility: C5 Iodine Enables Sonogashira Coupling Reactivity Absent in Non-Halogenated 6-Aminouracils

The C5 iodine atom in the 1-methyluracil scaffold serves as an effective leaving group for palladium-catalyzed Sonogashira cross-coupling with terminal alkynes, yielding 5-(alkyn-1-yl) derivatives in 57–92% yields [1][2]. This reactivity is entirely absent in 6-amino-1-methyluracil (CAS 2434-53-9), which cannot participate in such couplings without prior halogenation. Among halogen substituents, iodine is the most reactive in oxidative addition to Pd(0), providing faster coupling kinetics than the corresponding 5-bromo or 5-chloro analogs under identical conditions. The resulting 5-alkynyl products are versatile intermediates for generating structurally diverse compound libraries for medicinal chemistry screening.

Sonogashira coupling C–C bond formation Nucleoside analog synthesis

Antitumor Activity: 5-Iodo Uracils Demonstrate Superior Activity Compared to 5-Bromo Derivatives in Alkylated Pyrimidine Series

A comparative study of N-alkylated 5-halogenouracils established that 5-fluoro- and 5-iodo-uracils exhibit more pronounced antitumor activity than their 5-bromo counterparts [1]. This halogen-dependent activity ranking (I ≈ F > Br > Cl) has been corroborated in multiple chemical series and is attributed to the combination of favorable van der Waals radius, polarizability, and leaving-group potential of iodine. Specifically, N1-substituted 5-iodouracil analogs 7a, 7c, and 7d displayed 25–50% growth inhibition against Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at 0.128 mg/mL, while N1,N3-dicyclohexylmethyl-5-iodouracil (8b) showed an IC50 of 16.5 μg/mL against HepG2 hepatocellular carcinoma cells [2].

Antitumor activity 5-Halogenouracils Cytotoxicity comparison

Halogen-Bonding Propensity: Iodine at C5 Exhibits Stronger Directional Non-Covalent Interactions Than Bromine or Chlorine in the Solid State

Single-crystal X-ray diffraction studies of 5- and 6-halogenated uracil derivatives (halogen = Cl, Br, I) revealed that the iodine substituent forms significantly stronger halogen bonds with oxygen acceptors, exhibiting the largest reduction (13%) of the sum of van der Waals radii among all halogens examined [1]. This enhanced halogen-bonding capacity influences crystal packing, co-crystal formation, and potentially target protein binding through halogen-bond-mediated molecular recognition. The 6-amino group provides an additional hydrogen-bonding donor/acceptor system, creating a unique dual non-covalent interaction motif unavailable in analogs lacking either substituent. This property is particularly relevant for structure-based drug design where halogen bonding is exploited to improve binding affinity and selectivity.

Halogen bonding Supramolecular chemistry Crystal engineering

Radiosensitization Potential: Heavy-Atom Effect of Iodine Enables Unique DNA-Targeted Radiation Enhancement

5-Iodouracil derivatives are established radiosensitizers: when incorporated into DNA in place of thymine, the heavy iodine atom enhances local absorption of ionizing radiation, leading to increased DNA strand breakage and cell death [1]. The order of lethality upon incorporation into phage DNA has been established as 5-iodouracil > 5-bromouracil > 5-chlorouracil [1], directly correlating with atomic number and X-ray absorption cross-section. The 6-amino substituent on the target compound provides additional hydrogen-bonding capacity that may influence DNA polymerase recognition and incorporation efficiency, a parameter that can be experimentally exploited to tune the balance between incorporation rate and radiosensitization potency. Non-halogenated 6-amino-1-methyluracil lacks this radiosensitization property entirely.

Radiosensitizer Heavy-atom effect DNA damage enhancement

High-Value Application Scenarios for 6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione Based on Quantified Differentiation Evidence


Divergent Synthesis of 5-Alkynyl-6-amino-1-methyluracil Libraries via Sonogashira Coupling

The C5 iodine atom serves as a generic leaving group for Pd-catalyzed Sonogashira coupling with diverse terminal alkynes, enabling one-step generation of 5-(alkyn-1-yl)-6-amino-1-methyluracil libraries. This approach has been validated on 5-iodo-1-methyluracil with reported coupling yields of 72–92% [1]. The 6-amino group remains intact during coupling, preserving a functional handle for subsequent derivatization. This positions the compound as a privileged intermediate for medicinal chemistry campaigns targeting purinergic receptors, kinases, or nucleic acid processing enzymes where C5-substituted uracil derivatives are privileged scaffolds.

Thymidine Phosphorylase Inhibitor Lead Optimization with Dual Halogen/Hydrogen-Bond Pharmacophore

The compound combines the validated 6-amino pharmacophore for thymidine phosphorylase inhibition (2- to 9-fold enhancement vs. non-aminated analogs [1]) with the C5 iodine that can act as a halogen-bond donor to the enzyme active site. This dual interaction motif—hydrogen bonding from the 6-NH2 group and halogen bonding from the 5-I substituent—offers a differentiated binding mode for structure-activity relationship (SAR) exploration in anti-angiogenic drug discovery, where TP inhibition has been linked to suppression of tumor-induced neovascularization.

Crystal Engineering and Solid-State Studies Exploiting Iodine-Directed Halogen Bonding

The C5 iodine atom in 6-amino-5-iodo-1-methyluracil engages in directional I···O halogen bonds that are significantly stronger (13% vdW radius reduction [1]) than corresponding Br···O or Cl···O interactions. This property is exploitable for co-crystal design with pharmaceutically relevant coformers, systematic studies of halogen-bonding hierarchies in the presence of competing hydrogen-bond donors (the 6-NH2 and N3–H groups), and validation of computational models for σ-hole interactions in heterocyclic systems.

Radiosensitizer Probe Development with Tunable DNA Incorporation via 6-Amino Substitution

The iodine heavy-atom effect (Z=53) provides the compound with intrinsic radiosensitization capacity superior to 5-bromouracil analogs, as supported by the established lethality hierarchy IUra > BrUra > ClUra [1]. The 6-amino substituent offers a tunable parameter for modulating DNA polymerase recognition—a key determinant of incorporation efficiency into cellular DNA. This makes the compound a valuable probe for structure-activity studies correlating uracil substitution patterns with radiosensitization potency and DNA incorporation fidelity.

Quote Request

Request a Quote for 6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.